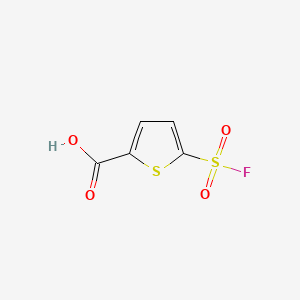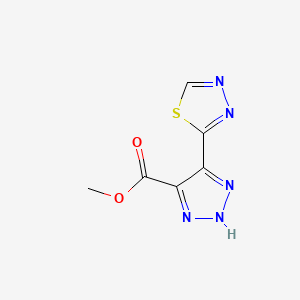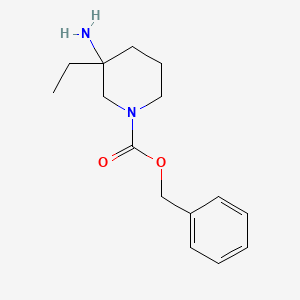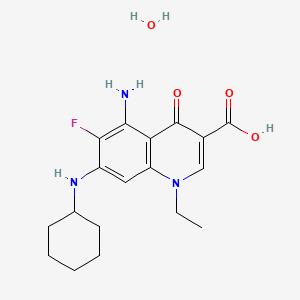
tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate (TBOC) is an organic compound belonging to the family of tert-butyl carbamates. It is a colorless liquid with a boiling point of 138°C and a melting point of -50°C. TBOC is used as a reagent in organic synthesis and as an intermediate in the synthesis of various compounds. It has been used in the synthesis of peptide-based drugs, pharmaceuticals, and other related compounds. TBOC has also been investigated for its potential use as a catalyst in chemical reactions and as a reagent in the synthesis of various compounds.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate has been used in a variety of scientific research applications, including the synthesis of peptide-based drugs, pharmaceuticals, and other related compounds. It has also been used in the synthesis of polymers, polysaccharides, and other materials. In addition, tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate has been used as a catalyst in chemical reactions and as a reagent in the synthesis of various compounds.
Wirkmechanismus
Tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate acts as an alkylating agent in the synthesis of various compounds. In the presence of a base, it reacts with a variety of nucleophiles to form a carbamate ester. The carbamate ester can then be used in the synthesis of various compounds, including peptide-based drugs and pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate are not well understood. However, it is known to be a potent alkylating agent, and it has been shown to have mutagenic and carcinogenic properties in animal studies. It has also been shown to be toxic to certain types of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate in laboratory experiments is its low cost and availability. It is also relatively easy to use and can be stored at room temperature. However, it is important to note that tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate is a potent alkylating agent and can be toxic if not handled properly.
Zukünftige Richtungen
The potential applications of tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate in the synthesis of various compounds and materials are still being explored. One potential future direction is the use of tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate as a catalyst in chemical reactions. Additionally, tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate could be used in the synthesis of polymers, polysaccharides, and other materials. Furthermore, further research could be done to better understand the biochemical and physiological effects of tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate and to develop methods for its safe and effective use in laboratory experiments.
Synthesemethoden
Tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate can be synthesized by a variety of methods, including the reaction of tert-butyl bromide with isopropylcyclopropane in the presence of a base such as potassium hydroxide or sodium hydroxide. The reaction produces tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate and isopropyl bromide as the major products.
Eigenschaften
IUPAC Name |
tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-6-9(13)8-4-5-8/h8H,4-7H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSSQQHQETZFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(1S)-1-aminoethyl]-1,3-dihydro-2-benzofuran-1-one hydrochloride](/img/structure/B6604800.png)
![rac-(1R,5S,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B6604814.png)

![3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid](/img/structure/B6604821.png)
![rac-methyl (1R,5S,6S)-3-benzyl-6-fluoro-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6604836.png)


![4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B6604853.png)


![tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate](/img/structure/B6604870.png)
![4-({[(2-methylpyrimidin-4-yl)methyl]amino}methyl)benzoic acid dihydrochloride](/img/structure/B6604878.png)
![2-[(tert-butoxy)carbonyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6604885.png)
